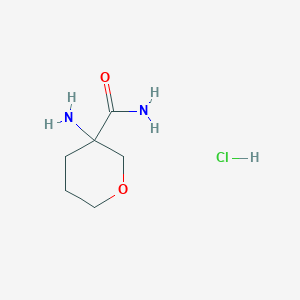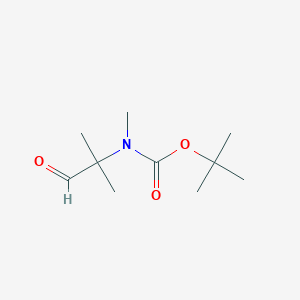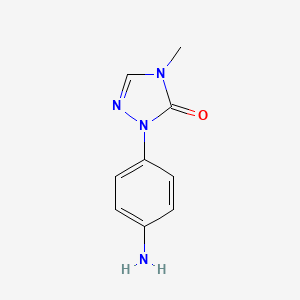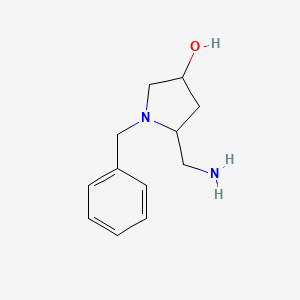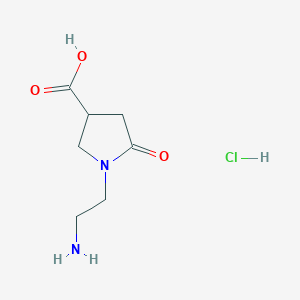
1-(2-Aminoethyl)-5-oxopyrrolidine-3-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . They are derived from ammonia (NH3) by replacement of one or more hydrogen atoms by organic groups . The compound you mentioned seems to be a complex amine, likely having biological or chemical significance.
Synthesis Analysis
The synthesis of amines and similar compounds often involves reactions known as condensations . For instance, maleimide-modified hyaluronic acid (HA) and gelatin can be synthesized under aqueous conditions using water-soluble reagents . The carboxylic acid groups on HA and gelatin are activated for 30 minutes prior to adding the 1-(2-Aminoethyl) maleimide molecule that forms the amide linkage .Molecular Structure Analysis
Amines typically have three bonds and one pair of lone pair electrons. This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees .Chemical Reactions Analysis
Amines undergo the reactions associated with typical amines, e.g., condensations with aldehydes . They also complex with metal ions in solution .Physical And Chemical Properties Analysis
Amines have diverse physical and chemical properties. For instance, Tris or tris(hydroxymethyl)aminomethane, an organic compound with a formula similar to the compound you mentioned, is a white crystalline powder with a density of 1.328g/cm3. It has a melting point of >175-176 °C and is soluble in water .Applications De Recherche Scientifique
Regenerative Medicine: Hydrogel Scaffolds
1-(2-Aminoethyl)-5-oxopyrrolidine-3-carboxylic acid hydrochloride: , as part of the compound 2-Aminoethyl methacrylate (AEMA) , is used to modify hyaluronic acid (HA) to create hydrogels with tunable properties . These hydrogels are instrumental in maintaining the stemness and native spherical morphology of human dental pulp stem cells (DPSCs), which is crucial for regenerative medicine applications. The hydrogels’ ability to mimic the in vivo 3D environment makes them a promising material for clinical applications in tissue regeneration.
Drug Delivery Systems
The modified HA hydrogels, thanks to their swelling, degradation, and rheological properties, can be used as drug delivery systems . Their structure allows for controlled release of therapeutic agents, which is essential for targeted drug delivery. This application is particularly valuable in treating localized diseases or injuries, where a sustained release of medication is beneficial.
Tissue Engineering
In tissue engineering, the AEMA-modified HA hydrogels provide a scaffold that supports cell growth and differentiation . The hydrogels’ properties can be adjusted to match the mechanical and biological requirements of the tissue being engineered, which is vital for creating functional tissue constructs.
Cell Encapsulation
The hydrogels serve as an excellent medium for cell encapsulation . Cells encapsulated within these hydrogels are protected from the external environment while still receiving necessary nutrients and growth factors. This application is significant for both therapeutic treatments and research models.
Biofabrication
The rapid polymerization and crosslinking kinetics of the hydrogels make them suitable for biofabrication applications . They can be used in 3D bioprinting processes to create complex tissue structures, which could be used for implantation or as disease models for drug testing.
Biocompatibility Testing
Due to their non-cytotoxic nature, these hydrogels are used for biocompatibility testing . They provide a platform to test the interaction between new materials or drugs and human cells, which is a critical step in the development of medical devices and treatments.
Scaffold for Stem Cell Growth
The hydrogels’ ability to maintain the stemness of DPSCs indicates their potential as scaffolds for stem cell growth . This is particularly relevant for developing stem cell therapies, where maintaining the undifferentiated state of stem cells is crucial.
Material Science: Coatings and Adhesives
Outside of biomedical applications, the monomer form of the compound is used in the production of polymers and copolymers for coatings and adhesives . These materials have a wide range of applications, including medical devices, where a combination of strength and flexibility is required.
Mécanisme D'action
Target of Action
It is known that similar compounds interact with various receptors and enzymes in the body .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in neurotransmission, inflammation, and cellular metabolism .
Pharmacokinetics
Similar compounds are generally well-absorbed, widely distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .
Result of Action
Similar compounds have been known to modulate cellular signaling, alter gene expression, and influence cellular metabolism .
Safety and Hazards
Orientations Futures
Amines and similar compounds have a wide range of applications in fields like medicine and bioengineering. For instance, maleimide-modified hyaluronic acid (HA) and gelatin hydrogels have been used for cell encapsulation, drug delivery, and biofabrication . These hydrogels benefit from being comprised of natural extracellular matrix-based materials, but with defined, controllable, and modular properties .
Propriétés
IUPAC Name |
1-(2-aminoethyl)-5-oxopyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3.ClH/c8-1-2-9-4-5(7(11)12)3-6(9)10;/h5H,1-4,8H2,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKPVWQCVCYTKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCN)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)-5-oxopyrrolidine-3-carboxylic acid hydrochloride | |
CAS RN |
1427379-83-6 |
Source


|
| Record name | 3-Pyrrolidinecarboxylic acid, 1-(2-aminoethyl)-5-oxo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427379-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic acid](/img/structure/B1377114.png)
![1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane dihydrochloride](/img/structure/B1377115.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1377117.png)
![2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile](/img/structure/B1377118.png)

